molecular formula C11H13NO2 B1595985 3,5-Diacetyl-2,6-dimethylpyridine CAS No. 24234-61-5

3,5-Diacetyl-2,6-dimethylpyridine

Cat. No. B1595985
CAS RN: 24234-61-5
M. Wt: 191.23 g/mol
InChI Key: RCACBGGDSKMOCT-UHFFFAOYSA-N
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Description

3,5-Diacetyl-2,6-dimethylpyridine is a diacetyl pyridine derivative . It has been reported to be formed by the photooxidation of 3,5-diacetyl-1,4-dihydro-2,6-dimethylpyridine .


Synthesis Analysis

The synthesis of this compound involves various chemical modifications, including Claisen–Schmidt condensation, Claisen condensation . Aldol-crotonic condensation reactions of this compound with various aldehydes were used to synthesize bisazachalcone derivatives .


Molecular Structure Analysis

The molecular structure of this compound was proved by the 1 H and 13 C NMR spectroscopy and X-ray diffraction analysis data .


Chemical Reactions Analysis

The chemical reactions of this compound involve a three-component reaction with p - N -dimethylaminobenzaldehyde and phenylhydrazine in the presence of KOH in ethanol . This reaction gives the condensation product of two p-N -dimethylaminobenzaldehyde and phenylhydrazine molecules, namely bis (biarylhydrazone) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 71-73 °C (lit.) . Its empirical formula is C11H13NO2, and it has a molecular weight of 191.23 .

Scientific Research Applications

Reaction Mechanisms

  • Theoretical Study on Formation Reactions : The ab initio molecular orbital method was applied to study the reaction path of 3,5-diacetyl-1,4-dihydrolutidine and related compounds. The study revealed high barrier heights for H2O elimination reactions, aligning with experimental observations in aqueous solutions (Teramae & Maruo, 2013).

Chemical Synthesis and Biological Activity

  • Synthesis of Bisazachalcone Derivatives : Using aldol-crotonic condensation reactions with various aldehydes, bisazachalcone derivatives were synthesized from 3,5-diacetyl-2,6-dimethylpyridine. These derivatives were then cyclized to form bisderivatives of 4,5-dihydro-1H-pyrazole (Oleshchuk et al., 2019).

Multidrug Resistance Reverting Agent

  • Study on Multidrug Resistance (MDR)-Reversing Activity : Research on dihydropyridines including 3,5-diacetyl derivatives revealed their potential as multidrug resistance-reversing agents, particularly in mouse T-lymphoma cells. One compound, DP7, showed potency without affecting vascular smooth muscle contractility (Saponara et al., 2004).

Novel Pyridine Derivatives

  • Synthesis of Novel Substituted Pyridine Derivatives : A series of novel pyridine derivatives were synthesized from this compound, including (1-acetyl-5-aryl-4,5-dihydro)-1H-pyrazole substituted pyridine derivatives (Zhang et al., 2009).

Analgesic Activity

  • Synthesis and Testing of Analgesic Derivatives : Synthesis of derivatives, such as bis(3,4-dihydroquinoxalin-2(1H)-one), from this compound, demonstrated superior analgesic activity compared to reference drugs in vivo (Kulakov et al., 2017).

Crystal Structure Analysis

  • Crystal and Molecular Structure Studies : X-ray diffraction methods were used to determine the crystal and molecular structures of various 1,4-dihydropyridine derivatives, including those with this compound (Devarajegowda et al., 2000).

Mechanism of Action

The mechanism of action of 3,5-Diacetyl-2,6-dimethylpyridine involves the concentration of a relatively large positive charge on the hydrogen atom of the acetyl group, promoting the formation of an intramolecular hydrogen bond with an adjacent oxygen atom having a charge of –0.403 .

Safety and Hazards

3,5-Diacetyl-2,6-dimethylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 3,5-Diacetyl-2,6-dimethylpyridine research involve its use as a synthon for the preparation of various mono- and bisderivatives of pyridine . The presence of two reactive acetyl groups enables various chemical modifications, including the syntheses of various heterocycles .

properties

IUPAC Name

1-(5-acetyl-2,6-dimethylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCACBGGDSKMOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337215
Record name 3,5-Diacetyl-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

24234-61-5
Record name 3,5-Diacetyl-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diacetyl-2,6-dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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